1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one 1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796704
InChI: InChI=1S/C19H19NO3/c1-22-15-8-6-14(7-9-15)12-20-17-5-3-2-4-16(17)19(18(20)21)10-11-23-13-19/h2-9H,10-13H2,1H3
SMILES:
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one

CAS No.:

Cat. No.: VC18796704

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one -

Specification

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]spiro[indole-3,3'-oxolane]-2-one
Standard InChI InChI=1S/C19H19NO3/c1-22-15-8-6-14(7-9-15)12-20-17-5-3-2-4-16(17)19(18(20)21)10-11-23-13-19/h2-9H,10-13H2,1H3
Standard InChI Key YCALDVGBIBRMEV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CCOC4

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 1-[(4-methoxyphenyl)methyl]spiro[indole-3,3'-oxolane]-2-one, reflects its intricate architecture: a spiro junction at the indoline’s C3 position links it to a tetrahydrofuran ring, while a 4-methoxybenzyl group decorates the indoline’s nitrogen atom. Key molecular descriptors include:

PropertyValue
Molecular FormulaC19H19NO3\text{C}_{19}\text{H}_{19}\text{NO}_{3}
Molecular Weight309.4 g/mol
SMILESCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CCOC4
InChIKeyYCALDVGBIBRMEV-UHFFFAOYSA-N

The spiro center imposes significant stereochemical constraints, potentially enabling selective interactions with biological targets . The 4-methoxybenzyl group introduces hydrophobicity and electron-donating effects, which may influence solubility and reactivity.

Synthesis and Preparation

General Synthesis Approaches

Spirooxindoles are commonly synthesized via cyclization or condensation reactions that forge the spiro center. A prevalent strategy involves 1,3-dipolar cycloadditions between azomethine ylides and carbonyl-containing substrates, though multi-component reactions and catalytic asymmetric methods are also employed . For instance, the synthesis of dispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline] derivatives involves refluxing indolinone precursors with cyclohexanone in toluene, achieving yields up to 64% .

Biological and Pharmacological Relevance

Spirooxindoles are privileged scaffolds in drug discovery due to their structural mimicry of natural alkaloids. While biological data for 1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one remains elusive, structurally similar compounds exhibit:

  • MDM2-p53 Inhibition: Dispirooxindoles like compound 6 (J. Med. Chem. 2017, 60, 2819–2839) disrupt MDM2-p53 interactions, reactivating apoptosis in cancer cells .

  • Antimicrobial Activity: Spiro[furan-3,3'-indolines] with halogen substituents show moderate activity against Gram-positive bacteria .

  • Antiviral Potential: Analogs with fused pyridine rings inhibit viral proteases in preliminary assays .

The 4-methoxybenzyl moiety in this compound may enhance blood-brain barrier penetration, suggesting possible applications in neurodegenerative disease therapeutics.

Analytical Characterization

Robust analytical protocols are critical for verifying the identity and purity of spirooxindoles:

  • Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves diastereomers .

  • Spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons resonate between δ 6.7–8.5 ppm, while spirocyclic protons appear as multiplet clusters near δ 2.0–4.5 ppm .

    • 13C^{13}\text{C}-NMR: Carbonyl carbons (indolin-2-one) resonate near δ 170–180 ppm .

  • Mass Spectrometry: High-resolution ESI-MS confirms molecular formulas within 5 ppm error .

Applications and Future Directions

The compound’s structural complexity positions it as a candidate for:

  • Drug Discovery: Fragment-based screening against oncology targets like MDM2 or BET proteins.

  • Catalysis: As a chiral ligand in asymmetric synthesis, leveraging its rigid spiro framework.

  • Material Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.

Future research should prioritize:

  • Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure material.

  • Biological Profiling: Screening against cancer cell lines, microbial panels, and viral targets.

  • Structure-Activity Relationships: Modifying the furan ring or methoxy group to optimize potency and pharmacokinetics.

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